2-(5-fluoro-1H-indol-1-yl)ethan-1-ol
Overview
Description
2-(5-fluoro-1H-indol-1-yl)ethan-1-ol, commonly referred to as 5-Fluoroindole, is an organic compound with a wide range of applications in scientific research. It is a fluorinated analogue of indole, a five-membered aromatic ring with a nitrogen atom at the ring’s center. 5-Fluoroindole is an important building block in organic synthesis and is used in the production of a variety of compounds, such as fluorinated indoles, indole derivatives, and other heterocyclic compounds. It is also used as a starting material in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-depressants.
Scientific Research Applications
Catalytic Activity and Biological Evaluation :
- A study by Rao et al. (2019) demonstrated the use of nickel ferrite nanoparticles in synthesizing derivatives of 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol. These derivatives exhibited significant antioxidant and antimicrobial activities (Rao et al., 2019).
Antimicrobial and Antifungal Activities :
- Research on novel 1H-Indole derivatives, which include 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol analogs, showed promising antimicrobial and antifungal properties. These compounds were effective against various pathogens including Aspergillus niger and Candida albicans (Source not specified in the search results).
Anticonvulsant Evaluation :
- A study on indole derivatives, including those related to 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol, explored their potential as anticonvulsant agents. Specific derivatives showed significant activity in maximal electroshock tests and were effective in increasing seizure latency (Ahuja & Siddiqui, 2014).
Enantioselective Synthesis and Kinetic Resolution :
- Borowiecki et al. (2017) described an enantioselective lipase-mediated acetylation process for indolic alcohols, including derivatives of 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol. This research contributes to the efficient synthesis of N-(β-hydroxypropyl)indoles (Borowiecki et al., 2017).
Synthesis and Biological Evaluation as Anti-inflammatory Agents :
- Rehman et al. (2022) synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, related to 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol. These compounds were evaluated for anti-inflammatory activity, showing potential in medicinal chemistry (Rehman et al., 2022).
properties
IUPAC Name |
2-(5-fluoroindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVGBMDUOUPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-1-yl)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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